ヘマトポルフィリン

概要

説明

It was first developed in China and is primarily used in photodynamic therapy for the treatment of port-wine stains, a congenital vascular malformation of the dermis . Hemoporfin consists of two positional isomers and is known for its ability to concentrate in ectatic capillaries, making it effective in targeting vascular lesions .

科学的研究の応用

Hemoporfin has a wide range of scientific research applications, including but not limited to:

Chemistry: Hemoporfin is used as a photosensitizer in photodynamic therapy research, where its ability to generate reactive oxygen species upon light activation is studied.

Biology: In biological research, hemoporfin is used to investigate cellular responses to photodynamic therapy, including apoptosis and necrosis.

Medicine: Clinically, hemoporfin is used in the treatment of port-wine stains and other vascular lesions. .

作用機序

ヘモポルフィンは、光線力学療法として知られるプロセスを通じてその効果を発揮します。投与後、ヘモポルフィンは、ポートワイン症の拡張毛細血管など、標的組織に蓄積されます。特定の波長の光にさらされると、ヘモポルフィンは活性化され、活性酸素種を生成します。これらの活性酸素種は、標的細胞に損傷を与え、細胞の破壊につながります。 関与する分子標的と経路には、酸化ストレスの誘導とアポトーシス経路の活性化が含まれます .

生化学分析

Biochemical Properties

Hematoporphyrin interacts with various biomolecules in biochemical reactions. It is known to bind to mitochondria within cells . The interaction between hematoporphyrin and proteins is crucial for understanding its role in various biochemical reactions, including its delivery and transport as a therapeutic agent .

Cellular Effects

Hematoporphyrin has been shown to have a growth-inhibiting effect on certain cells . For instance, it has been reported to inhibit the growth of rat kangaroo cells without added light . The growth effects on mouse cells were less marked . Hematoporphyrin can also induce apoptosis in cells .

Molecular Mechanism

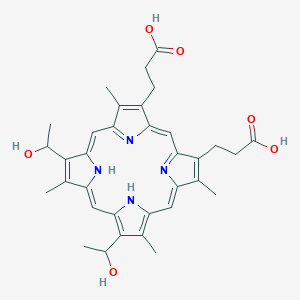

The molecular mechanism of hematoporphyrin involves the generation of singlet molecular oxygen by the action of visible light, which then attacks cellular targets . This process is part of the action mechanism in photodynamic therapy (PDT), where hematoporphyrin acts as a photosensitizer .

Temporal Effects in Laboratory Settings

In vitro studies have shown that the uptake of hematoporphyrin by individual cells occurs rapidly over a 2-hour period and levels off by 24 hours . Hematoporphyrin is excreted from cells by 48 hours after exposure . A low level of hematoporphyrin is maintained in cells for up to 4 days following cessation of exposure .

Dosage Effects in Animal Models

In animal models, the effects of hematoporphyrin vary with different dosages. For instance, a study showed that when the hematoporphyrin was 15 μg/mL and the laser power density reached 50 mW/cm2, the cell viability was significantly decreased .

Metabolic Pathways

It is known that hematoporphyrin is a derivative of protoporphyrin IX , suggesting that it may be involved in the heme biosynthesis pathway.

Transport and Distribution

Hematoporphyrin is transported and distributed within cells and tissues. It has been shown to bind to mitochondria within cells . The transport and distribution of hematoporphyrin are crucial for its role as a photosensitizer in photodynamic therapy .

Subcellular Localization

Hematoporphyrin is localized within the cytoplasm of cells . It shows a punctate distribution within the cytoplasm . This subcellular localization is important for its role in photodynamic therapy, where it acts as a photosensitizer .

準備方法

Synthetic Routes and Reaction Conditions: Hemoporfin is synthesized through a series of chemical reactions involving porphyrin derivatives. The synthesis typically involves the methylation of hematoporphyrin to produce hematoporphyrin monomethyl ether. The reaction conditions include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of hemoporfin involves large-scale chemical synthesis using automated reactors. The process is carefully monitored to maintain consistent quality and yield. The final product is purified using techniques such as high-performance liquid chromatography to ensure it meets pharmaceutical standards .

化学反応の分析

反応の種類: ヘモポルフィンは、次のようなさまざまな化学反応を起こします。

酸化: ヘモポルフィンは酸化されてさまざまな誘導体を形成し、これらは光感受性の程度が異なる場合があります。

還元: 還元反応は、ヘモポルフィンの構造を修飾し、その治療特性を変化させる可能性があります。

置換: 置換反応は、ヘモポルフィン分子内の特定の官能基を置き換えることを伴い、光線力学療法におけるその有効性を高めることができます.

一般的な試薬と条件:

酸化剤: ヘモポルフィンとの反応で使用される一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元剤: 水素化ホウ素ナトリウムなどの還元剤は、ヘモポルフィンを修飾するために使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまなヘモポルフィンの誘導体が含まれ、それぞれが特定の治療用途に合わせて調整できる独自の特性を持っています .

4. 科学研究アプリケーション

ヘモポルフィンは、次を含むがこれらに限定されない、幅広い科学研究用途があります。

類似化合物との比較

ヘモポルフィンは、その特定の構造と特性により、光増感剤の中でユニークです。類似の化合物には以下が含まれます。

ベルテポルフィン: 光線力学療法に使用される別のポルフィリン誘導体で、主に加齢黄斑変性の治療に使用されます。

パデリポルフィン: 前立腺癌の治療に使用される光増感剤です。

ポルフィマーナトリウム: 食道癌や非小細胞肺癌の治療のための光線力学療法で使用されます.

これらの化合物と比較して、ヘモポルフィンは半減期が短く、血液から急速にクリアされるため、治療後の光回避の期間が短縮されます 。これにより、ヘモポルフィンは、ポートワイン症などの表面の血管病変の治療に特に適しています。

特性

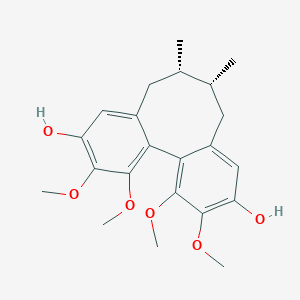

IUPAC Name |

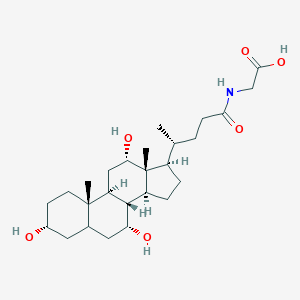

3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O6/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKRXESVMDBTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901030645, DTXSID00864508 | |

| Record name | Hematoporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-[7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-2,18-diyl]dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14459-29-1, 136752-88-0 | |

| Record name | Hematoporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014459291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Photosan 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136752880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEMATOPORPHYRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HEMATOPORPHYRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hematoporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Haematoporphyrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMATOPORPHYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBT6M5H379 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does hematoporphyrin interact with its target at the cellular level?

A1: Hematoporphyrin exhibits a high affinity for tumor cells, accumulating preferentially in these cells compared to normal tissues [, ]. Upon light activation, hematoporphyrin transfers energy to molecular oxygen, generating singlet oxygen, a highly reactive oxygen species (ROS) []. Singlet oxygen is considered the primary cytotoxic agent responsible for the destruction of tumor cells in PDT [].

Q2: What are the downstream effects of hematoporphyrin-mediated photodynamic therapy (PDT)?

A2: PDT with hematoporphyrin primarily induces cell death through apoptosis [, ]. This process is characterized by mitochondrial damage, caspase activation, and ultimately, programmed cell death [, ]. Additionally, PDT can disrupt tumor microcirculation, leading to ischemia and necrosis [, ].

Q3: What is the molecular formula and weight of hematoporphyrin?

A3: The molecular formula of hematoporphyrin is C34H38N4O6. Its molecular weight is 602.68 g/mol.

Q4: How can spectroscopic techniques be used to characterize hematoporphyrin?

A4: Hematoporphyrin displays characteristic absorption and fluorescence spectra. UV-Vis spectroscopy reveals specific absorption bands related to its porphyrin ring structure, while fluorescence spectroscopy is used to analyze its emission properties. These techniques can be utilized to study its aggregation state, interaction with other molecules, and monitor its stability [, , ].

Q5: How does the stability of hematoporphyrin vary under different conditions?

A5: Hematoporphyrin's stability is influenced by factors such as pH, solvent polarity, and temperature. Aggregation of hematoporphyrin molecules can occur in aqueous solutions, impacting its photophysical properties and therapeutic efficacy [, ].

Q6: What formulation strategies can be employed to enhance the stability, solubility, or bioavailability of hematoporphyrin?

A6: Various strategies can be utilized to improve hematoporphyrin's pharmaceutical properties. Encapsulation in nanoparticles, liposomes, or solid-lipid nanoparticles can enhance its solubility, stability, and target specificity [, , ]. Furthermore, chemical modifications, such as the addition of polyethylene glycol (PEG) chains, can improve its pharmacokinetic profile [].

Q7: What are the common in vitro models used to assess the efficacy of hematoporphyrin-mediated PDT?

A7: Cell-based assays using various cancer cell lines, such as KB cells, SMMC-7721 hepatocellular carcinoma cells, and Y79 retinoblastoma cells, are frequently employed to evaluate the cytotoxicity and photodynamic activity of hematoporphyrin [, , ].

Q8: What animal models have been used to study the in vivo efficacy of hematoporphyrin-mediated PDT?

A8: Several animal models, including mice bearing C6 cerebral glioma, BALB/c mice with EMT6 mammary tumors, and rabbits with VX2 liver tumors, have been utilized to evaluate the anti-tumor efficacy of hematoporphyrin-based PDT [, , , , ].

Q9: What are the potential toxicological effects associated with hematoporphyrin?

A9: While generally considered safe for PDT applications, hematoporphyrin can induce some side effects, primarily photosensitivity. Prolonged skin exposure to sunlight after treatment should be avoided. Studies in rats have shown potential dose-dependent toxicity, highlighting the importance of careful dose optimization [].

Q10: How can drug delivery systems improve the targeting and efficacy of hematoporphyrin-mediated PDT?

A10: Targeted drug delivery systems, such as folate receptor-targeted solid-lipid nanoparticles, can enhance the delivery of hematoporphyrin specifically to tumor cells, improving its therapeutic index and reducing off-target effects []. Utilizing strategies like ultrasound-mediated drug delivery with hematoporphyrin-loaded microbubbles can also improve tumor targeting and treatment efficacy [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B191351.png)